3-Ethylaminomethyl-3-hydroxypiperidine

Fragment-Based Drug Discovery Physicochemical Profiling Lead Optimization

Sourcing 3-Ethylaminomethyl-3-hydroxypiperidine (IUPAC: 3-(ethylaminomethyl)piperidin-3-ol). This 3,3-geminal disubstituted piperidine offers a unique hydrogen-bond topology (2 HBD, 3 HBA) and a sterically constrained exit vector not found in mono-substituted or regioisomeric analogs. Its orthogonal trio of nucleophilic sites (piperidine NH, side-chain NH, tertiary alcohol) enables chemoselective, automated parallel synthesis for diversity libraries. With a cLogP of ~0.8 and reduced HBD count, it is a superior fragment for CNS-targeted screening, particularly as a metabolically stable replacement for primary amine analogs with high CYP450 clearance. Supplied at ≥95% purity for immediate research use.

Molecular Formula C8H18N2O
Molecular Weight 158.24 g/mol
Cat. No. B8331470
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Ethylaminomethyl-3-hydroxypiperidine
Molecular FormulaC8H18N2O
Molecular Weight158.24 g/mol
Structural Identifiers
SMILESCCNCC1(CCCNC1)O
InChIInChI=1S/C8H18N2O/c1-2-9-6-8(11)4-3-5-10-7-8/h9-11H,2-7H2,1H3
InChIKeyOYKUDTDOEKAPKU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 100 mg / 250 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3-Ethylaminomethyl-3-hydroxypiperidine: Structural Identity and Core Physicochemical Profile for Procurement Screening


3-Ethylaminomethyl-3-hydroxypiperidine (IUPAC: 3-(ethylaminomethyl)piperidin-3-ol) is a disubstituted piperidine building block with molecular formula C₈H₁₈N₂O and molecular weight 158.24 g/mol [1]. It features a tertiary alcohol and a secondary amine (ethylaminomethyl) at the C3 position of the piperidine ring, creating a 3,3-geminal disubstitution pattern that is structurally distinct from the more common 3-mono-substituted or 4-substituted piperidine scaffolds . The compound is supplied primarily as a research intermediate with typical purity specifications of 95–97% [1].

Why In-Class 3-Hydroxypiperidine Derivatives Cannot Substitute for 3-Ethylaminomethyl-3-hydroxypiperidine in Fragment-Based and Medicinal Chemistry Applications


The 3,3-geminal disubstitution pattern of this compound—a tertiary hydroxyl paired with an ethylaminomethyl side chain—creates a unique hydrogen-bond donor/acceptor topology and a sterically constrained exit vector geometry that cannot be replicated by mono-substituted 3-hydroxypiperidines or regioisomeric aminoethyl-piperidine methanols [1]. In fragment-based drug discovery, the specific N-ethyl secondary amine pKa (~10.5, estimated) and the dual hydrogen-bonding capacity (2 HBD, 3 HBA) distinguish it from the primary amine analog 3-aminomethyl-3-hydroxypiperidine (3 HBD, 3 HBA; MW 130.19), yielding different solubility, permeability, and target engagement profiles [2]. Generic substitution without explicit comparative validation risks altered binding mode, reduced metabolic stability, or compromised synthetic tractability in downstream derivatization [3].

Quantitative Differentiation Evidence: 3-Ethylaminomethyl-3-hydroxypiperidine vs. Closest Structural Analogs


Hydrogen-Bond Donor Count and Physicochemical Differentiation from the Primary Amine Analog

The target compound possesses 2 hydrogen-bond donors (piperidine NH and alcohol OH), compared to 3 HBD for the primary amine analog 3-aminomethyl-3-hydroxypiperidine [1]. This reduction in HBD count predicts improved passive membrane permeability, as each additional HBD typically reduces permeability by approximately 10-fold [2]. The N-ethyl substitution also increases cLogP by an estimated +0.6 log units relative to the primary amine analog, shifting the compound into a more favorable lipophilicity range for CNS drug-like space (cLogP 0.5–1.5 vs. <0 for the primary amine) [3].

Fragment-Based Drug Discovery Physicochemical Profiling Lead Optimization

Synthetic Tractability and Orthogonal Protection Strategy Advantage Over Regioisomeric Aminoethyl Piperidine Methanols

The target compound's 3,3-disubstitution pattern provides two chemically orthogonal functionalization handles: the piperidine secondary amine (pKa ~10.5) can be selectively protected (e.g., Boc, Cbz) while the ethylaminomethyl side-chain nitrogen (pKa ~9.5) and the tertiary alcohol remain available for derivatization, or vice versa [1]. In contrast, the regioisomer [1-(2-aminoethyl)piperidin-3-yl]methanol (CAS 857637-03-7) positions the primary alcohol on a methylene spacer external to the ring, creating a primary alcohol rather than a tertiary alcohol, which alters both the reactivity (oxidation susceptibility) and the hydrogen-bond geometry [2]. The synthesis of the target compound from methyl 3-ethylaminomethyl-3-hydroxypiperidine-1-carboxylate via Ba(OH)₂-mediated hydrolysis is established at multi-gram scale (10 g starting material), indicating scalable synthetic access .

Parallel Synthesis Scaffold Derivatization Medicinal Chemistry

Molecular Weight and Rotatable Bond Differentiation Favoring Fragment Library Compliance Over Higher-MW Piperidine Derivatives

With a molecular weight of 158.24 Da and 4 rotatable bonds, the target compound falls within the Astex Rule of Three guidelines for fragment libraries (MW < 300, rotatable bonds ≤ 3; the compound is marginally above the RB guideline but well within MW limits) [1]. This contrasts with common N-Boc-protected piperidine building blocks such as 1-Boc-3-aminomethyl-3-hydroxypiperidine (MW 230.30, 5 rotatable bonds), which exceed the preferred fragment MW threshold by >30 Da [2]. Importantly, the target compound's 7 heavy atom count places it in the optimal fragment size range (heavy atom count 8–18 recommended for fragment screening), compared to 16 heavy atoms for the Boc-protected analog [3].

Fragment-Based Screening Rule-of-Three Compliance Library Design

N-Ethyl Substitution Effect on Predicted CYP450 Metabolic Stability Compared to N-Methyl and Unsubstituted Analogs

N-ethyl substituents on secondary amines are generally reported to undergo CYP450-mediated N-dealkylation at slower rates than N-methyl analogs, due to the increased steric bulk around the α-carbon and altered electronic environment [1]. In a class-level analysis of alkylamine metabolic stability, N-ethyl substitution reduced intrinsic clearance in human liver microsomes by 2- to 5-fold compared to N-methyl substitution across multiple chemotypes [2]. Applied to the target compound vs. 3-hydroxy-3-methylaminomethylpiperidine (CAS 125033-45-6), this class-level trend predicts that the N-ethyl compound would exhibit measurably longer metabolic half-life when incubated with human hepatocytes or liver microsomes [3].

Drug Metabolism CYP450 Stability N-Dealkylation

Optimal Deployment Scenarios for 3-Ethylaminomethyl-3-hydroxypiperidine Based on Evidence-Driven Differentiation


Fragment-Based Lead Generation for CNS-Penetrant Drug Targets

The compound's moderate predicted lipophilicity (cLogP ~0.8), reduced HBD count (2 vs. 3 for the primary amine analog), and low molecular weight (158.24 Da) position it as a superior fragment starting point for CNS-targeted screening libraries. The tertiary alcohol at C3 provides a metabolically stable hydrogen-bond anchor point, while the N-ethyl secondary amine offers a basic center suitable for engaging aspartate residues common in aminergic GPCR and transporter binding pockets, consistent with SAR observed in known sigma receptor and histamine H3 receptor piperidine ligands [1].

Parallel Library Synthesis Requiring Orthogonal Protection Strategies

The chemically distinct reactivity of the piperidine NH (pKa ~10.5), the ethylaminomethyl side-chain NH (pKa ~9.5), and the tertiary alcohol enables sequential, chemoselective functionalization without intermediate purification challenges. This orthogonal reactivity profile makes the compound particularly valuable for automated parallel synthesis platforms, where three diversity points can be independently elaborated to generate focused compound libraries for SAR exploration [2].

Metabolic Stability Optimization in Lead Series Containing Aminomethylpiperidine Cores

When a lead series built on 3-aminomethyl-3-hydroxypiperidine shows unacceptable CYP450-mediated clearance via N-dealkylation, the N-ethyl analog provides a logical first iteration for improving metabolic stability without altering the core pharmacophore geometry. The predicted 2- to 5-fold reduction in intrinsic clearance (class-level inference) offers a tangible stability gain that can be rapidly tested in standard human liver microsome assays, potentially rescuing otherwise attractive chemotypes from attrition due to metabolic liability [3].

Quote Request

Request a Quote for 3-Ethylaminomethyl-3-hydroxypiperidine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.